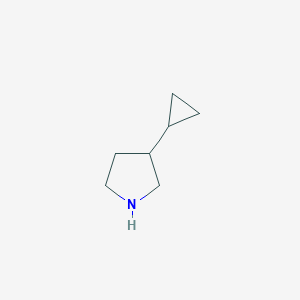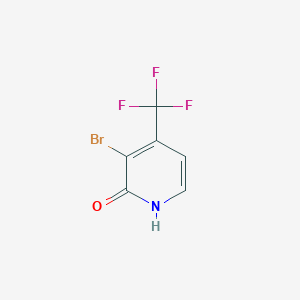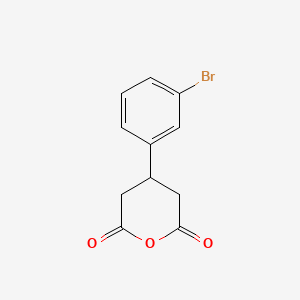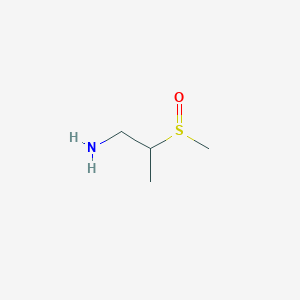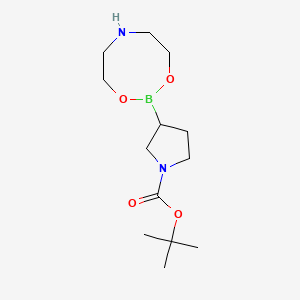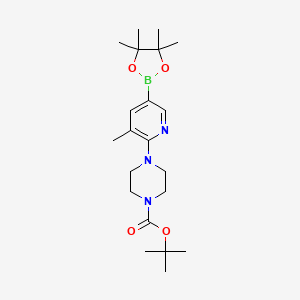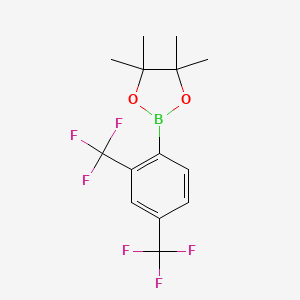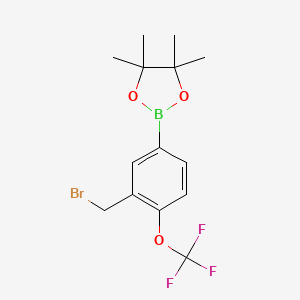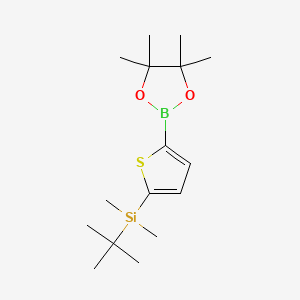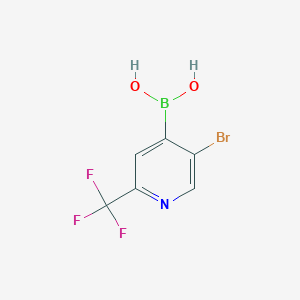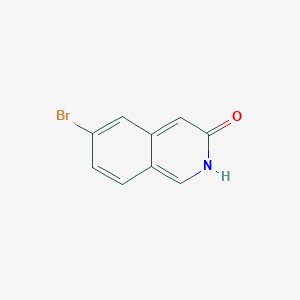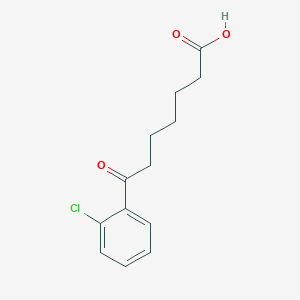
7-(2-Chlorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is a carboxylic acid with a seven-carbon chain (heptanoic acid), a ketone group (oxo-) at the 7th carbon, and a chlorinated phenyl group attached to the 7th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a long hydrocarbon chain characteristic of heptanoic acid, a carbonyl group indicative of a ketone, and a phenyl ring with a chlorine substituent .Chemical Reactions Analysis
The compound contains functional groups such as a carboxylic acid and a ketone, which are reactive and can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions, and the ketone group can undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
Based on its structure, “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is likely to be a solid under standard conditions. The presence of polar functional groups (carboxylic acid and ketone) may make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
7-(2-Chlorophenyl)-7-oxoheptanoic acid and its derivatives have been studied for their synthesis and potential antiviral activities. For instance, Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain antiviral activities against the tobacco mosaic virus (Chen et al., 2010).
Enantiomerically Pure Derivatives
Research by Zhang et al. (2014) focused on the synthesis of enantiomerically pure derivatives, starting from compounds similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid. This work highlights the potential for developing optically active pharmaceuticals and other products (Zhang et al., 2014).
Antiproliferative Activity
Nurieva et al. (2015) synthesized derivatives of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells. This indicates a potential application in cancer research and therapy (Nurieva et al., 2015).
Antibacterial Activity
Research into the antibacterial activity of derivatives similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid has been conducted by Liu et al. (2008), who synthesized and characterized new derivatives and tested them against various bacterial strains. They found significant antibacterial potential in some compounds (Liu et al., 2008).
Biological Activity in Novel Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds with expected biological activities, as demonstrated by Sayed et al. (2003). These compounds showed promising antimicrobial and antifungal activities (Sayed et al., 2003).
Application in Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species, demonstrating the versatility of 7-(2-Chlorophenyl)-7-oxoheptanoic acid derivatives in biochemical and medical research (Setsukinai et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWUQDRQZUEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645505 |
Source


|
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-63-7 |
Source


|
| Record name | 2-Chloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

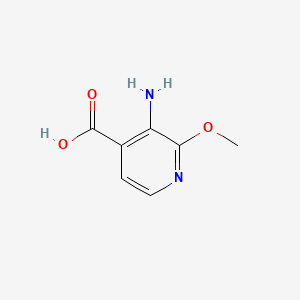
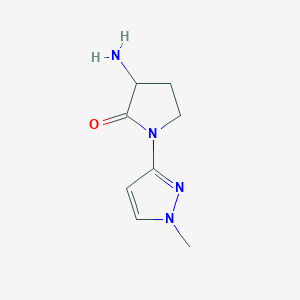
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
